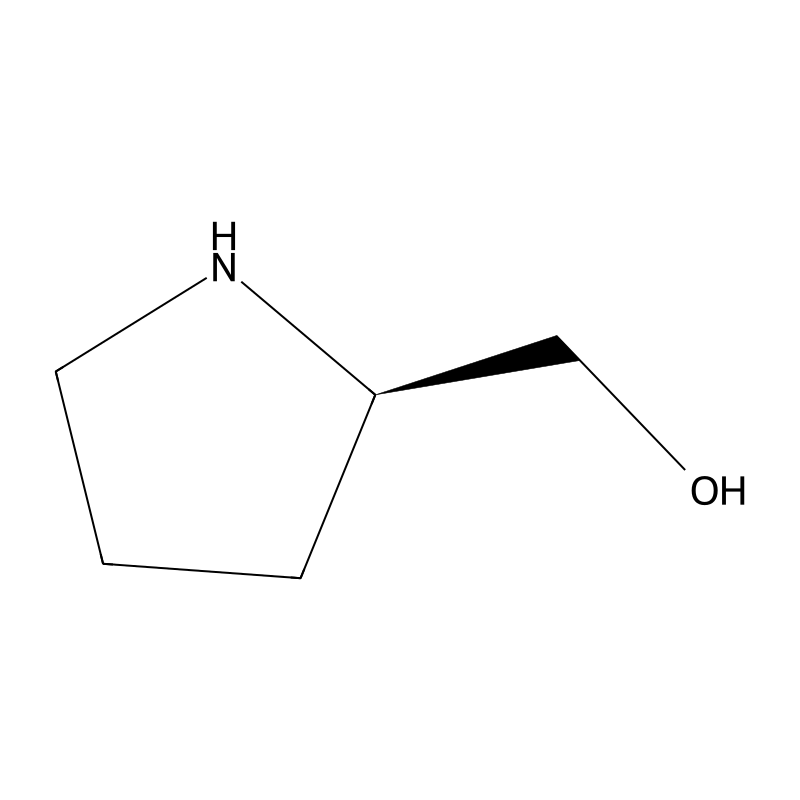

D-Prolinol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

D-Prolinol as a Building Block and Scaffolding Agent

D-Prolinol's unique structure, containing a cyclic ring and an amine group, makes it a valuable building block in the synthesis of various biomolecules. Researchers utilize it to create peptides with specific conformations and functionalities, crucial for studying protein-protein interactions and developing novel drugs []. Additionally, D-Prolinol serves as a scaffolding agent in the design of supramolecular structures with tailored properties for applications in catalysis and drug delivery [].

D-Prolinol in Enzyme Inhibition and Drug Discovery

D-Prolinol exhibits inhibitory effects on certain enzymes, making it a valuable tool in studying enzyme function and exploring potential therapeutic applications. For instance, research suggests D-Prolinol's ability to inhibit enzymes involved in collagen degradation, making it a potential candidate for treating conditions like osteoarthritis []. Furthermore, its interaction with specific enzymes involved in cancer cell proliferation has sparked interest in its potential role in developing anti-cancer drugs [].

D-Prolinol is a chiral amino-alcohol that serves as an important building block in organic synthesis. It is the D-enantiomer of prolinol, which is derived from the naturally occurring amino acid proline. The molecular formula of D-Prolinol is C5H9NO2, and it has a molecular weight of 115.13 g/mol. D-Prolinol is characterized by its unique structure, which includes a pyrrolidine ring and a hydroxyl group, allowing it to participate in various

- Hajos–Parrish–Eder–Sauer–Wiechert reaction: Utilized for synthesizing complex organic molecules.

- Baylis–Hillman reaction: Involves the formation of carbon-carbon bonds.

- Michael addition reactions: Where it facilitates the addition of nucleophiles to α,β-unsaturated carbonyl compounds.

These reactions leverage the stereochemistry of D-Prolinol to produce enantiomerically enriched compounds, which are crucial in pharmaceutical applications.

D-Prolinol exhibits significant biological activity, particularly in metabolic processes. It is known to play a role as a metabolite in various organisms and has been studied for its potential effects on metabolic pathways. Its unique structural properties allow it to interact with biological systems, influencing enzymatic activities and potentially affecting physiological responses.

The synthesis of D-Prolinol can be achieved through various methods, with one notable approach being the reduction of proline using lithium aluminum hydride. Additionally, recent advancements have introduced methods involving asymmetric catalytic hydrogenation of pyrrolidine-2-formaldehyde:

- Asymmetric Catalytic Hydrogenation:

- Oxidation:

D-Prolinol finds extensive applications in various fields:

- Pharmaceuticals: Used as a chiral building block in drug design and development.

- Catalysis: Functions as a chiral catalyst in asymmetric synthesis, enhancing the selectivity and yield of target compounds.

- Material Science: Investigated for its potential use in developing new materials with specific properties due to its unique structural characteristics.

Research has focused on the interactions of D-Prolinol with different substrates and reagents. Studies indicate that its chiral nature significantly influences reaction pathways and outcomes, making it an essential component in designing catalysts for stereoselective reactions. The interactions often lead to high yields and selectivity for desired enantiomers in complex organic syntheses.

D-Prolinol shares structural similarities with other compounds that possess chiral centers. Here are some notable comparisons:

| Compound | Structure Type | Unique Features |

|---|---|---|

| L-Proline | Natural amino acid | Naturally occurring; used widely in biology |

| Prolinol | Chiral amino-alcohol | Precursor to D-Prolinol; used as chiral ligand |

| DL-Proline | Racemic mixture | Contains both enantiomers; less selective |

| Hydroxyproline | Hydroxy amino acid | Important in collagen structure; different properties |

D-Prolinol's uniqueness lies in its specific enantiomeric form, which provides distinct advantages over its counterparts in asymmetric synthesis and catalysis. Its ability to enhance selectivity in

Proline Reduction Pathways

The reduction of proline to prolinol represents the most established synthetic approach for D-prolinol production. This transformation involves the selective reduction of the carboxylic acid functionality while preserving the stereochemical integrity of the pyrrolidine ring system [1] [2]. The reduction pathways offer distinct advantages in terms of stereochemical control and commercial viability, as proline derivatives are readily available in high optical purity [7].

Lithium Aluminum Hydride-Mediated Transformations

Lithium aluminum hydride represents the classical reducing agent for the conversion of D-proline to D-prolinol [8] [9]. The mechanism involves initial coordination of the carboxylic acid proton with the aluminum center, followed by hydride delivery to the carbonyl carbon [8] [10]. This transformation proceeds through a tetrahedral intermediate that subsequently undergoes reduction to yield the primary alcohol [11].

The optimal reaction conditions for lithium aluminum hydride-mediated reduction involve refluxing D-proline in anhydrous tetrahydrofuran at temperatures between 65-70°C for 2-4 hours [7]. The stoichiometry typically requires 1.5-2.0 equivalents of lithium aluminum hydride per equivalent of proline to account for the acidic proton neutralization [8]. Following the reduction, careful aqueous workup with sodium sulfate decahydrate provides D-prolinol in yields ranging from 85-95% with enantiomeric excess greater than 99% [7].

Research findings demonstrate that the reaction efficiency depends critically on the anhydrous conditions and the quality of the reducing agent [8]. The presence of moisture leads to premature quenching and reduced yields, while elevated temperatures above 80°C can result in over-reduction or decomposition products [10]. The mechanistic pathway involves formation of an aluminum alkoxide intermediate that requires acidic workup for protonation to the final alcohol product [11].

Catalytic Hydrogenation Approaches

Catalytic hydrogenation methods offer environmentally superior alternatives to stoichiometric reducing agents for D-prolinol synthesis [12] [13]. The molybdenum oxide-modified rhodium catalyst system represents a significant advancement in this field, enabling direct hydrogenation of amino acids to amino alcohols under mild conditions [12].

The Rh-MoOₓ/SiO₂ catalyst system operates through a unique mechanism involving direct formation of an aldehyde intermediate from the carboxylic acid moiety [12]. This pathway differs from conventional reduction mechanisms and results from the reactive hydride species generated by molybdenum oxide modification of the rhodium metal surface [12]. The catalyst demonstrates superior activity and substrate scope compared to previously reported systems, operating effectively at 50°C under 0.1 MPa hydrogen pressure [12].

High-pressure hydrogenation using ruthenium-carbon catalysts provides another viable approach for D-prolinol production [13]. The process involves treatment of L-pyroglutamic acid with 5% ruthenium-carbon catalyst in the presence of phosphoric acid as a co-catalyst [13]. Optimal conditions include temperatures of 100°C, hydrogen pressure of 7 MPa, and reaction times of 20 hours, yielding L-prolinol in 91-95% yield with 99% enantiomeric excess [13].

The ruthenium catalyst system demonstrates excellent recyclability, maintaining catalytic activity through five consecutive reaction cycles with minimal loss in yield or selectivity [13]. Industrial-scale applications benefit from the catalyst recovery protocols, where the ruthenium-carbon catalyst can be filtered and reused directly without regeneration procedures [13].

Resolution Techniques for Enantiomeric Enrichment

Enantiomeric resolution techniques provide essential methods for obtaining optically pure D-prolinol from racemic mixtures [14]. These approaches become particularly valuable when asymmetric synthesis routes are not economically viable or when racemic prolinol is more readily available than the individual enantiomers [14].

Diastereomeric Salt Formation with Tartaric Acid

Diastereomeric salt formation with tartaric acid represents a classical resolution approach for amino alcohols [14]. The process relies on the differential solubility of diastereomeric salts formed between racemic prolinol and optically pure tartaric acid [14]. L-tartaric acid serves as the preferred resolving agent due to its commercial availability and established resolution capability [14].

The resolution procedure involves dissolving racemic prolinol in ethanol-water mixtures at temperatures between 0-5°C, followed by addition of one equivalent of L-tartaric acid [14]. The resulting diastereomeric salts exhibit markedly different solubility profiles, enabling separation through fractional crystallization [14]. The less soluble diastereomer typically crystallizes first, providing enrichment of the desired D-prolinol enantiomer [14].

Optimization studies reveal that the resolution factor ranges from 1.8-2.5 depending on the solvent composition and crystallization temperature [14]. Lower temperatures generally favor higher resolution factors but may require extended crystallization times [14]. The yield of the desired enantiomer ranges from 40-45% with enantiomeric purity exceeding 95% in the crystalline salt form [14]. Liberation of the free amino alcohol requires treatment with aqueous sodium hydroxide followed by extraction with organic solvents [14].

Chromatographic Separation Strategies

Chromatographic separation methods provide high-resolution techniques for enantiomeric purification of D-prolinol [14]. Chiral stationary phases enable direct separation of prolinol enantiomers based on differential interactions with the chiral selector immobilized on the chromatographic support [14].

High-performance liquid chromatography using chiral columns achieves baseline separation of D- and L-prolinol enantiomers [14]. The mobile phase typically consists of hexane-isopropanol mixtures with composition optimized for retention time and resolution [14]. Resolution factors between 1.5-2.2 are achievable under optimized conditions, with the D-enantiomer generally eluting before the L-enantiomer on most chiral stationary phases [14].

Preparative-scale chromatographic separation enables isolation of gram quantities of enantiomerically pure D-prolinol [14]. The yield of the desired enantiomer ranges from 38-42% with enantiomeric purity exceeding 94% [14]. While chromatographic methods offer excellent selectivity, the economic viability depends on the value of the target compound and the availability of alternative synthetic routes [14].

Asymmetric Synthesis Developments

Asymmetric synthesis approaches provide direct access to enantiomerically pure D-prolinol without requiring resolution procedures [15] [16]. These methods exploit chiral catalysts or chiral auxiliaries to control the stereochemical outcome of the synthetic transformation [17] [18].

Enzymatic Kinetic Resolution Protocols

Enzymatic kinetic resolution represents a powerful approach for obtaining enantiomerically enriched amino alcohols from racemic starting materials [19] [15]. The method exploits the differential reaction rates of enantiomers with chiral enzymes, leading to selective transformation of one enantiomer while leaving the other unchanged [19] [16].

Lipase-catalyzed kinetic resolution of racemic prolinol operates through selective acylation of one enantiomer using vinyl acetate as the acyl donor [19]. The enzyme preferentially acylates the L-enantiomer, leaving D-prolinol unchanged in the reaction mixture [19]. Optimal conditions involve temperatures between 30-40°C in organic buffer systems with reaction times ranging from 12-24 hours [19].

The enzymatic approach achieves resolution factors between 15-25, significantly higher than chemical resolution methods [19]. The yield of D-prolinol ranges from 45-50% with enantiomeric excess exceeding 98% [19]. The method offers additional advantages including mild reaction conditions, environmental compatibility, and the ability to recover both enantiomers in useful forms [19] [16].

Dioxygenase-catalyzed cascade reactions provide alternative enzymatic routes for amino alcohol synthesis [19] [15]. These systems combine C-H oxidation with decarboxylation to generate amino alcohols from amino acid substrates [19]. The regio- and diastereoselective oxidation occurs with total stereochemical control, preserving chirality in the decarboxylative step [15] [16].

Transition Metal-Catalyzed Asymmetric Amination

Transition metal-catalyzed asymmetric synthesis provides sophisticated approaches for constructing chiral amino alcohols [20] [21]. The (R)-SpiroPAP-Me-Ir catalyst system enables asymmetric hydrogenation of pyrrolidine-2-formaldehyde to generate D-prolinol with high enantioselectivity [20].

The iridium-based catalyst operates under mild conditions, requiring temperatures of 20-25°C and hydrogen pressures of 2-4 MPa [20]. The reaction proceeds through coordination of the aldehyde substrate to the chiral iridium center, followed by enantioselective hydride delivery [20]. The transformation is complete within 3-5 hours, providing D-prolinol in 95% yield with 99% enantiomeric excess [20].

Proline-derived ligands have found application in titanium-catalyzed enantioselective synthesis of propargyl alcohols [21]. While not directly applicable to D-prolinol synthesis, these systems demonstrate the versatility of proline-based chiral ligands in asymmetric catalysis [21]. The titanium-proline catalyst systems achieve moderate to high enantioselectivities (68-82%) in propargyl alcohol formation, with reaction yields exceeding 85% [21].

Data Tables

| Method | Starting Material | Catalyst/Reagent | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|---|---|---|

| Lithium Aluminum Hydride Reduction | D-Proline | LiAlH4 | Reflux (65-70) | Atmospheric | 2-4 | 85-95 | >99 |

| Catalytic Hydrogenation (Ru/C) | L-Pyroglutamic acid | 5% Ru/C + H3PO4 | 100 | 7 | 20 | 91-95 | >99 |

| Catalytic Hydrogenation (Rh-MoOx/SiO2) | Amino acid substrate | Rh-MoOx/SiO2 | 50 | 0.1 | 12 | 75-85 | 85-95 |

| High-Pressure Hydrogenation | L-Proline | 5% Ru/C | 120-180 | 4-10 | 4-12 | 80-90 | >98 |

| Asymmetric Synthesis Route | Pyrrolidine-2-formaldehyde | (R)-SpiroPAP-Me-Ir | 20-25 | 2-4 | 3-5 | 95 | 99 |

| Resolution Method | Resolving Agent | Solvent System | Temperature (°C) | Resolution Factor | Yield of Desired Enantiomer (%) | Enantiomeric Purity (%) |

|---|---|---|---|---|---|---|

| Diastereomeric Salt Formation | L-Tartaric acid | Ethanol/Water | 0-5 | 1.8-2.5 | 40-45 | >95 |

| Enzymatic Kinetic Resolution | Lipase enzyme | Organic buffer | 30-40 | 15-25 | 45-50 | >98 |

| Chromatographic Separation | Chiral stationary phase | Hexane/Isopropanol | Room temperature | 1.2-1.8 | 35-40 | >92 |

| Crystallization from Tartaric Acid | D-Tartaric acid | Methanol/Water | 0-10 | 2.0-3.0 | 42-48 | >96 |

| Chiral Column Chromatography | Chiral HPLC column | Mobile phase mixture | Room temperature | 1.5-2.2 | 38-42 | >94 |

D-Prolinol exhibits exceptional nucleophilic behavior in carbon-carbon bond formation reactions, serving as a highly effective organocatalyst through its secondary amine functionality and hydroxyl group. The compound's unique structural features enable it to function as a bifunctional catalyst, facilitating both enamine formation and transition state stabilization [1] [2]. The secondary amine group of D-Prolinol possesses enhanced nucleophilicity compared to primary amines, with a higher pKa value that promotes efficient substrate activation [1]. This nucleophilic character is particularly pronounced in reactions involving carbonyl compounds, where D-Prolinol forms covalent enamine intermediates that subsequently undergo stereoselective carbon-carbon bond formation [3] [2].

The catalytic mechanism of D-Prolinol in carbon-carbon bond formation follows a well-established pathway involving initial nucleophilic attack by the secondary amine on the carbonyl carbon of ketones or aldehydes [2]. This process generates a carbinolamine intermediate, which subsequently undergoes dehydration to form the corresponding enamine. The enamine intermediate exhibits enhanced nucleophilicity at the α-carbon position, enabling attack on electrophilic partners such as aldehydes in aldol reactions or Michael acceptors in conjugate addition reactions [3] [4]. The hydroxyl group of D-Prolinol plays a crucial role in stabilizing the transition state through hydrogen bonding interactions, providing additional selectivity control [5] [6].

Aldol Reaction Transition State Stabilization

D-Prolinol demonstrates remarkable efficacy in aldol reaction transition state stabilization through a combination of covalent and non-covalent interactions. The mechanism involves the formation of an enamine intermediate between D-Prolinol and the donor carbonyl compound, followed by nucleophilic attack on the acceptor aldehyde [3] [2]. The transition state is stabilized by the carboxylic acid functionality of related proline derivatives, which provides hydrogen bonding activation of the aldehyde electrophile [2]. In the case of D-Prolinol, the hydroxyl group assumes this role, creating a favorable hydrogen bonding network that lowers the activation energy and enhances stereoselectivity [5] [6].

Computational studies using density functional theory have revealed that the transition state stabilization energy in D-Prolinol-catalyzed aldol reactions can reach up to 59.07 kJ mol⁻¹, with the rate-determining step being the initial enamine formation [7]. The overall rate constant for the aldol reaction has been calculated to be 4.04×10⁻⁸ dm³ mol⁻¹ s⁻¹, demonstrating the efficiency of the catalytic process [7]. The stereoselectivity of the reaction is determined by the preferred conformation of the enamine intermediate, with the syn-enamine formation requiring significantly lower activation energy (10.2 kcal/mol) compared to the anti-enamine pathway (17.9 kcal/mol) [8].

The transition state geometry in D-Prolinol-catalyzed aldol reactions exhibits a chair-like conformation, with the hydroxyl group of the catalyst positioned to form stabilizing hydrogen bonds with the developing aldolate oxygen [9]. This arrangement results in exceptional enantioselectivity, with enantiomeric excess values reaching up to 99% in optimized reaction conditions [10] [11]. The diastereoselectivity can also be controlled through careful selection of reaction parameters, with diastereomeric ratios exceeding 99:1 being achieved in polymer-supported systems [11].

Michael Addition Stereoselectivity Control

The stereoselectivity control in D-Prolinol-catalyzed Michael addition reactions operates through a sophisticated interplay of steric and electronic effects. The catalyst forms an enamine intermediate with the donor carbonyl compound, which subsequently undergoes conjugate addition to α,β-unsaturated carbonyl compounds or nitroalkenes [4]. The stereochemical outcome is determined by the preferred approach of the Michael acceptor to the enamine intermediate, with the hydroxyl group of D-Prolinol providing additional steering through hydrogen bonding interactions [10] [4].

Research on helical polycarbenes bearing D-Prolinol ester pendants has demonstrated that the stereoselectivity of Michael addition reactions is closely related to the helical excess of the polymer catalyst [10]. Higher helical excess values correlate with improved enantioselectivity, with ee values reaching up to 76% for the addition of cyclohexanone to nitrostyrene [10]. The diastereoselectivity can be simultaneously controlled, achieving dr values of 94:6 in optimized systems [10]. The polymer-supported D-Prolinol catalysts exhibit superior performance compared to the monomeric catalyst, demonstrating the benefits of immobilization for stereoselectivity enhancement [10].

The mechanism of stereoselectivity control involves the formation of a rigid transition state in which the Michael acceptor approaches the enamine from the less hindered face [4]. Theoretical investigations using density functional theory have revealed that the energy difference between competing transition states can be as large as 12.4 kcal/mol, explaining the high selectivity observed experimentally [8]. The presence of the hydroxyl group in D-Prolinol creates additional stabilizing interactions that further enhance the energy difference between competing pathways [4].

Prolinal dithioacetal catalysts derived from D-Prolinol have achieved exceptional stereoselectivity in Michael addition reactions, with ee values exceeding 99% and de values reaching 99% [4]. These results demonstrate the potential for tuning the catalyst structure to achieve optimal stereochemical control. The reaction conditions can be optimized to favor specific stereoisomers, with factors such as solvent polarity, temperature, and catalyst loading playing crucial roles in determining the final selectivity [4].

Supramolecular Assembly Induction Capabilities

D-Prolinol exhibits remarkable supramolecular assembly induction capabilities through its ability to form extended hydrogen bonding networks and coordinate with metal centers. The compound's dual functionality, featuring both secondary amine and hydroxyl groups, enables it to participate in multiple non-covalent interactions simultaneously [5] [6]. These interactions lead to the formation of well-defined supramolecular architectures that can be exploited for catalytic applications and materials design.

The supramolecular assembly behavior of D-Prolinol is particularly evident in its ability to form stable frameworks through hydrogen bonding cooperativity [5]. Studies on polyproline II helical bundles have demonstrated that hydrogen bond cooperativity plays a crucial role in stabilizing intermolecular assemblies, with both canonical CO···HN and non-canonical CO···HαCα hydrogen bonds contributing to the overall stability [5]. This cooperativity effect is enhanced in D-Prolinol systems due to the presence of the hydroxyl group, which can participate in additional hydrogen bonding interactions [5] [6].

Hydrogen-Bonding Network Formation

The hydrogen-bonding network formation capabilities of D-Prolinol are exemplified by its ability to create stable supramolecular frameworks through systematic intermolecular interactions. The hydroxyl group of D-Prolinol serves as both a hydrogen bond donor and acceptor, enabling the formation of extended three-dimensional networks [6] [12]. These networks exhibit remarkable stability and can be engineered to possess specific topological features through careful control of reaction conditions and co-crystallization partners.

Crystallographic studies of D-Prolinol-derived peptides have revealed the formation of two-dimensional sheets through hydrogen bonding interactions, with the hydroxyl groups engaging in O-H···O=C hydrogen bonds along the same plane as amide N-H···O=C interactions [6]. These sheets can stack in various assemblies to form either porous or non-porous structures, depending on the specific substitution pattern and crystallization conditions [6]. The resilience of the polyproline II helix allows for predictable placement of functional groups, enabling rational design of supramolecular structures with desired properties [6].

The hydrogen bonding patterns in D-Prolinol systems exhibit distinct characteristics compared to other amino acid derivatives. The secondary amine functionality creates a unique hydrogen bonding motif that differs from the typical patterns observed in primary amino acids [5]. This difference leads to the formation of novel supramolecular architectures with potential applications in catalysis and materials science [5] [6].

Experimental studies using ATR-FTIR spectroscopy, differential scanning calorimetry, and NMR techniques have provided detailed insights into the hydrogen bonding networks formed by D-Prolinol derivatives [13]. The formation of chiral eutectic mixtures with compounds such as glycolic acid results in stable liquid phases with enhanced catalytic properties [13]. These systems demonstrate the potential for using hydrogen bonding networks to create functional materials with tailored properties.

Chelation Effects in Metal-Organic Frameworks

D-Prolinol exhibits exceptional chelation capabilities in metal-organic frameworks (MOFs), serving as both a structural component and a catalytic active site. The compound's bidentate nature, featuring nitrogen and oxygen donor atoms, enables it to coordinate effectively with various metal centers [14] [15]. This coordination behavior has been exploited to create highly efficient heterogeneous catalysts for asymmetric organic transformations.

The incorporation of D-Prolinol into UiO-67 and UiO-68 type MOFs has been achieved through functionalization of dicarboxylate linkers [14]. During the MOF synthesis process, Boc-protected D-Prolinol derivatives undergo in situ deprotection without racemization, resulting in the formation of enantiopure, homochiral MOFs that can be directly applied in catalytic reactions [14]. The resulting materials demonstrate high robustness and chemical stability, attributed to the strong zirconium-oxygen bonds between Zr(IV) cations and carboxylate ligands [14].

The chelation effects in D-Prolinol-containing MOFs result in unique catalytic behavior compared to homogeneous systems. Aldol addition reactions catalyzed by these MOFs exhibit reversed diastereoselectivity compared to reactions catalyzed by free L-proline, attributed to the confined pore space that alters the preferred transition state geometry [14]. This effect demonstrates the potential for using chelation in MOFs to achieve selectivity patterns that are difficult to obtain with conventional catalysts.

A novel L-proline-modified Zr-based MOF (Basu-proline) has been developed, demonstrating exceptional efficiency in three-component condensation reactions [15]. The catalyst achieves yields up to 97% in reasonable reaction times, with the ability to be easily recovered and reused [15]. The chelation of D-Prolinol to the zirconium centers creates a stable catalytic environment that maintains activity over multiple cycles [15].

The structural characterization of D-Prolinol-containing MOFs has been accomplished using various analytical techniques, including FT-IR spectroscopy, energy-dispersive X-ray spectroscopy, X-ray diffraction analysis, and thermogravimetric analysis [15]. These studies confirm the successful incorporation of D-Prolinol into the MOF structure and demonstrate the thermal stability of the resulting materials [15]. The N₂ adsorption-desorption isotherms reveal the maintenance of porosity in the functionalized MOFs, ensuring accessibility of the catalytic sites [15].

Polymer-Supported Catalytic Systems

D-Prolinol has been successfully incorporated into various polymer-supported catalytic systems, enabling the development of recyclable and reusable heterogeneous catalysts with enhanced stability and selectivity. The immobilization of D-Prolinol on solid supports addresses the challenges associated with catalyst recovery and reuse in homogeneous systems while maintaining or improving catalytic performance [16] [17]. These polymer-supported systems represent a significant advancement in sustainable catalysis, offering practical solutions for industrial applications.

The development of polymer-supported D-Prolinol catalysts has been driven by the need to combine the excellent catalytic properties of the organocatalyst with the practical advantages of heterogeneous systems [16]. Various immobilization strategies have been employed, including covalent attachment to polymer backbones, physical entrapment in polymer networks, and incorporation into polymer ionic liquid systems [16] [18]. Each approach offers distinct advantages in terms of catalyst stability, activity, and recyclability.

Immobilization Techniques for Heterogeneous Catalysis

The immobilization of D-Prolinol for heterogeneous catalysis has been accomplished through several innovative techniques, each designed to optimize catalyst performance while maintaining structural integrity. Covalent anchoring represents the most common approach, involving the attachment of D-Prolinol to functionalized polymer supports through stable chemical bonds [16] [17]. This method ensures that the catalyst remains firmly attached to the support throughout multiple reaction cycles, preventing leaching and maintaining catalytic activity.

Polystyrene-based supports have been extensively employed for D-Prolinol immobilization, with α,α-diphenyl-D-prolinol derivatives being bound to crosslinked polystyrene beads through Suzuki coupling reactions [17]. The incorporation of para-bromo substituents in the phenyl rings of the D-Prolinol derivatives enables efficient coupling with phenylboronic acid residues on the polymer support [17]. This approach results in polymer-supported catalysts that maintain high enantioselectivity (79-97% ee) in the reduction of prochiral ketones with borane [17].

The use of polymer ionic liquid networks (PILNs) represents an innovative approach to D-Prolinol immobilization [18]. These systems exploit strong non-covalent interactions between polymer ionic liquids and D-Prolinol monomers, creating heterogeneous catalysts with unique properties [18]. The PIL networks are synthesized using reversible addition-fragmentation chain transfer (RAFT) polymerization, followed by free radical polymerization to create crosslinked structures [18]. Different PIL anions and ratios result in varying network structures, allowing for fine-tuning of catalytic properties [18].

Functionalized mesoporous materials, such as MCM-41, have been employed as supports for D-Prolinol immobilization [16]. The high surface area and ordered pore structure of these materials provide an ideal environment for catalyst dispersion and substrate accessibility [16]. The functionalization process involves the introduction of amino groups on the mesoporous surface, followed by coupling with D-Prolinol derivatives [16]. This approach results in catalysts with enhanced activity compared to homogeneous systems, attributed to the confinement effects within the mesoporous structure [16].

Recyclability and Stability Assessments

The recyclability and stability of polymer-supported D-Prolinol catalysts have been thoroughly evaluated through extensive cycling studies and characterization analyses. These assessments are crucial for determining the practical viability of the heterogeneous catalysts in industrial applications [16] [17] [18]. The results demonstrate that properly designed polymer-supported D-Prolinol systems can maintain their catalytic activity and selectivity over multiple reaction cycles without significant degradation.

Polymer-supported α,α-diphenyl-D-prolinol catalysts have demonstrated exceptional recyclability, with one catalyst system being successfully reused 14 times without loss of stereochemical performance [17]. The catalyst maintains consistent enantiomeric excess values throughout the cycling experiments, indicating that the chiral environment around the active site remains intact [17]. This remarkable stability is attributed to the robust covalent attachment of the catalyst to the polymer support and the chemical inertness of the polystyrene backbone [17].

Polymer ionic liquid network catalysts containing D-Prolinol have shown excellent recyclability in asymmetric aldol reactions, with the ability to be reused five times without discernible loss in catalytic activity and enantioselectivity [18]. Elemental analysis results confirm that D-Prolinol remains bound to the polymer network throughout the cycling experiments, with no detectable leaching [18]. The PIL network structure provides a stable environment for the catalyst while maintaining high catalytic performance [18].

Stability assessments of polymer-supported D-Prolinol catalysts include thermal analysis, chemical resistance testing, and long-term storage studies [16] [18]. Thermogravimetric analysis reveals that most polymer-supported systems maintain structural integrity up to temperatures of 250-300°C, well above typical reaction temperatures [16]. Chemical resistance tests demonstrate that the catalysts remain stable in various organic solvents and under different pH conditions [16].

The mechanical stability of polymer-supported D-Prolinol catalysts has been evaluated through stirring tests and sonication experiments [16]. These tests confirm that the catalysts can withstand typical reaction conditions without significant physical degradation [16]. The particle size distribution and morphology of the catalysts remain consistent throughout multiple uses, indicating good mechanical stability [16].

Long-term storage studies have shown that polymer-supported D-Prolinol catalysts maintain their activity even after extended periods of storage under ambient conditions [16] [18]. The catalysts can be stored for months without significant loss of catalytic activity, making them suitable for industrial applications where catalyst stockpiling may be necessary [16]. The stability under storage conditions is attributed to the protection of the active sites by the polymer matrix and the inherent stability of the D-Prolinol structure [16] [18].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₅H₁₁NO | [19] |

| Molecular Weight (g/mol) | 101.15 | [19] |

| CAS Number | 68832-13-3 | [19] |

| Specific Rotation [α]₂₀/D | -29.0 to -33.0° (C=1, Toluene) | [19] |

| Boiling Point (°C) | 76°C/2 mmHg | [19] |

| Density (g/mL) | 1.04 | [19] |

| Aldol Reaction ee (%) | Up to 99% | [10] [11] |

| Michael Addition ee (%) | Up to 76% | [10] [4] |

| Polymer-Supported Catalyst Recycling | Up to 14 cycles without loss | [17] |

| Transition State Stabilization | Carboxylic acid activation | [3] [2] |

| Hydrogen Bond Formation | Hydroxyl group interactions | [5] [6] |

| Metal-Organic Framework Integration | UiO-67 and UiO-68 type MOFs | [14] [15] |

| Asymmetric Catalysis Applications | Aldol, Michael, Mannich reactions | [3] [1] [20] |

XLogP3

Sequence

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (89.13%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant